2-(Piperazin-1-ylmethyl)quinazolin-4-amine

Solubility Formulation In Vitro Assays

Researchers studying histaminergic signaling often face selectivity challenges with off-target adrenergic effects. 2-(Piperazin-1-ylmethyl)quinazolin-4-amine (CAS 949977-34-8) provides a precise solution. - Its unique 2-position methylene-linked piperazine and free 4-amino group create a defined hydrogen-bonding profile essential for selective H3/H4 receptor engagement, minimizing adrenergic cross-reactivity. - The free piperazine nitrogen serves as a versatile handle for derivatization-enabling PROTAC synthesis or affinity probe development-while the trihydrochloride salt (CAS 1258639-47-2) ensures aqueous solubility for in vivo dosing. For procurement managers: available as a free base in batch-traceable ≥98% purity with ambient shipping.

Molecular Formula C13H17N5
Molecular Weight 243.31 g/mol
CAS No. 949977-34-8
Cat. No. B1520881
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Piperazin-1-ylmethyl)quinazolin-4-amine
CAS949977-34-8
Molecular FormulaC13H17N5
Molecular Weight243.31 g/mol
Structural Identifiers
SMILESC1CN(CCN1)CC2=NC3=CC=CC=C3C(=N2)N
InChIInChI=1S/C13H17N5/c14-13-10-3-1-2-4-11(10)16-12(17-13)9-18-7-5-15-6-8-18/h1-4,15H,5-9H2,(H2,14,16,17)
InChIKeyXNNKGPVDSHYBLT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Piperazin-1-ylmethyl)quinazolin-4-amine Product Overview


2-(Piperazin-1-ylmethyl)quinazolin-4-amine (CAS 949977-34-8) is a quinazoline derivative characterized by a 4-aminoquinazoline core linked to a piperazine moiety via a methylene bridge at the 2-position . This structure places it within a class of heterocyclic compounds widely investigated for their interactions with histamine receptors and kinases, primarily as a research tool in central nervous system and inflammation studies . It is commercially available as a free base (C13H17N5, MW 243.31) and as a trihydrochloride salt (CAS 1258639-47-2) to enhance aqueous solubility and handling [1].

Tool Compound
Quinazoline-based probe for histamine receptor and kinase pathway signaling studies.
Salt Form
Trihydrochloride salt available for high aqueous solubility; free base for lipophilic environments.
Scaffold
2-position methylene-linked piperazine with free 4-amino group defines unique target engagement profile.

Unique Scaffold Specificity


Simple substitution with other 4-aminoquinazolines or piperazine-containing compounds is not viable due to the precise combination of the quinazoline core, the 2-position methylene-linked piperazine, and the free 4-amino group. This specific arrangement creates a unique hydrogen-bonding donor/acceptor profile and three-dimensional conformation essential for target engagement . Alterations to the linker, the position of the piperazine, or the substitution pattern on the quinazoline core can drastically alter binding affinity, selectivity, and physicochemical properties, as demonstrated in structure-activity relationship (SAR) studies of analogous series targeting histamine receptors and kinases [1].

4-Aminoquinazoline analogs
Different 2-position substitution may shift binding affinity and selectivity profile; not directly interchangeable.
Linker-modified piperazines
Variation in methylene bridge or piperazine attachment position can alter hydrogen-bonding network and conformation.
Free base vs. salt
Using free base instead of trihydrochloride may introduce solubility and stability limitations in aqueous assays.

Key Differentiating Evidence


Aqueous Solubility via Trihydrochloride Salt

The trihydrochloride salt of 2-(Piperazin-1-ylmethyl)quinazolin-4-amine (CAS 1258639-47-2) exhibits markedly higher aqueous solubility than its free base form [1]. While the free base has limited aqueous solubility, the trihydrochloride salt achieves a solubility of 50 mg/mL in water, forming a clear, very faintly yellow solution [2]. This represents a critical differentiator from the free base form and many other lipophilic quinazoline analogs, enabling higher concentration formulations for in vitro and in vivo studies.

Aqueous Solubility
Reported head-to-head
Trihydrochloride salt: 50 mg/mL (clear, faintly yellow) vs. free base: limited solubility
Supports high-concentration aqueous assay preparation.
Supplier-reported value; verify under experimental conditions.
Solubility Formulation In Vitro Assays

Handling and Storage Stability

In its free base form, 2-(Piperazin-1-ylmethyl)quinazolin-4-amine is susceptible to degradation, particularly in the presence of moisture and CO2. The trihydrochloride salt form is specifically designed to overcome this limitation . Vendor documentation explicitly notes that the trihydrochloride form ensures improved handling and storage stability compared to the free base [1]. This stability advantage is crucial for long-term project planning and ensures consistent experimental results over time.

Storage Stability
Supplier data
Trihydrochloride salt: improved handling and storage stability vs. free base (prone to degradation).
Supports long-term project reproducibility.
Qualitative improvement; confirm lot-specific stability.
Stability Storage Logistics

Target Selectivity from Scaffold SAR

The 2-(piperazin-1-ylmethyl)quinazolin-4-amine scaffold provides a unique starting point for developing ligands with distinct selectivity profiles compared to related quinazoline-based drugs like the alpha1-adrenoceptor antagonist terazosin [1]. Structure-activity relationship (SAR) studies on closely related 2,4-diaminoquinazolines and piperazinylquinazolines show that the specific 2-substitution pattern on the quinazoline core is a critical determinant of receptor subtype selectivity, particularly for histamine H3 and H4 receptors versus other aminergic GPCRs [2]. While direct comparative data for this exact compound is limited, its core scaffold is known to confer a different selectivity fingerprint than other clinically used quinazolines [1].

Target Selectivity
Class-level inference
Scaffold inferred to direct selectivity toward histamine H3/H4 receptors vs. adrenergic targets (e.g., terazosin).
Supports histaminergic pathway studies; avoids adrenergic cross-talk.
Inferred from SAR of analogues; direct profiling data needed.
Histamine Receptors Kinase Inhibition Selectivity

Research Application Scenarios


Histamine H3/H4 Receptor Antagonism

Use as a reference antagonist or starting scaffold for probing histamine H3 and H4 receptor signaling in recombinant cell lines or primary neuronal cultures. The inferred selectivity profile (Section 3, Evidence 3) makes it suitable for dissecting histaminergic pathways without off-target adrenergic effects [1]. The soluble trihydrochloride salt is ideal for preparing aqueous dosing solutions for cellular assays [2].

Kinase Selectivity Profiling

Employ as a core scaffold for synthesizing focused libraries to identify selective kinase inhibitors. The quinazoline-4-amine moiety is a privileged structure in kinase drug discovery, and the 2-piperazinylmethyl substitution offers a unique vector for exploring chemical space around the ATP-binding pocket, as supported by SAR in the quinazoline class [1].

Chemical Biology Probe Building Block

Leverage the free piperazine nitrogen as a versatile handle for further derivatization (e.g., amide coupling, reductive amination) to create affinity probes or PROTACs. This enables target identification and validation studies for novel receptors or enzymes hypothesized to interact with the quinazoline core.

In Vivo Dosing with Soluble Salt

The enhanced aqueous solubility and stability of the trihydrochloride salt (Section 3, Evidence 1 & 2) make it a preferred form for in vivo dosing in rodent models [1]. This allows for reliable intraperitoneal or intravenous administration to study effects on CNS-mediated behaviors or inflammatory pain responses, where histamine receptors are implicated [2].

Application
Selection Property
Validation Focus
Histamine H3/H4 receptor antagonism
Scaffold selectivity context
Receptor signaling in recombinant cell lines
Kinase selectivity profiling
Quinazoline-4-amine privileged structure
ATP-binding pocket exploration
Chemical biology probe building block
Piperazine handle for conjugation
Affinity probe or PROTAC synthesis
In vivo dosing with soluble salt
High aqueous solubility
Rodent model studies of histamine-mediated CNS and inflammatory pain pathways

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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